2-methyl-N-(3-propoxyphenyl)benzamide
Description
2-Methyl-N-(3-propoxyphenyl)benzamide is a benzamide derivative characterized by a 2-methyl substituent on the benzoyl ring and a 3-propoxyphenyl group attached via an amide linkage.
Key structural features:
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-methyl-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-11-20-15-9-6-8-14(12-15)18-17(19)16-10-5-4-7-13(16)2/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
InChI Key |
NJLCIFSLCZYGRM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzamide derivatives exhibit diverse biological activities depending on substituent placement and electronic properties. Below is a comparative analysis:
Structure-Activity Relationships (SAR)
- Substituent Position : In 2-piperidinyl phenyl benzamides, moving fluorine from para to meta or ortho positions reduced EP2 receptor potentiation by 50–70%, highlighting the importance of substituent orientation .
- Heterocyclic Modifications: Compounds with pyridine or quinoline moieties (e.g., 2-methyl-N-(quinolin-8-yl)benzamide) show utility in catalysis but may face steric challenges in biological systems .
Physicochemical and Spectroscopic Characterization
- Spectroscopy : MS and NMR are standard for confirming benzamide structures. For example, +ESI-MS of 2-hydroxy-N-(3-CF₃-phenyl)benzamide derivatives confirmed [M+H]⁺ and [M+Na]⁺ ions .
- Crystallography : X-ray analysis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide validated bond lengths (e.g., C=O at 1.22 Å) and confirmed N,O-bidentate directing groups .
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